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  • Product: 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride
  • CAS: 1796884-34-8

Core Science & Biosynthesis

Foundational

Advanced Molecular Docking Protocols for 2-Amino-2-(2,3-dimethylphenyl)acetic Acid Hydrochloride Derivatives in Targeted Therapeutics

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Methodology Guide Executive Summary The non-proteinogenic amino acid 2-Amino-2-(2,3-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The non-proteinogenic amino acid 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride (CAS: 1796884-34-8) serves as a highly privileged chiral building block in structure-based drug design (SBDD)[1][2]. As a sterically constrained derivative of phenylglycine, it is extensively utilized to synthesize peptidomimetics, chiral ligands, and small-molecule inhibitors targeting metalloenzymes and proteases[3][4].

From a thermodynamic perspective, the addition of the 2,3-dimethyl moiety on the phenyl ring restricts the rotational degrees of freedom around the Cα​ -aryl bond. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty ( ΔS ) upon binding to target receptors compared to unsubstituted phenylglycine. This whitepaper details the causality-driven computational workflows and self-validating molecular docking protocols required to evaluate this scaffold against two highly validated therapeutic targets: Histone Deacetylase 2 (HDAC2) [5][6] and Dipeptidyl Peptidase-IV (DPP-IV) [7].

Mechanistic Rationale & Target Selection

HDAC2: The Zinc-Dependent Epigenetic Target

Phenylglycine derivatives, particularly those converted into hydroxamic acids or optimized amides, are potent inhibitors of HDACs[5][8]. In the HDAC2 active site (PDB: 3MAX), the catalytic zinc ion ( Zn2+ ) is buried at the bottom of a narrow hydrophobic channel[5][6].

  • Causality in Docking: The alpha-amino group of the 2-amino-2-(2,3-dimethylphenyl)acetic acid scaffold acts as a critical anchor, forming hydrogen bonds with residues like His164 and Asp104[5][8]. The 2,3-dimethylphenyl group provides optimal steric bulk to engage in π−π stacking and hydrophobic interactions with the rim of the catalytic tunnel, preventing solvent access and stabilizing the chelation of the zinc ion by the derivative's acid/hydroxamate headgroup[5].

DPP-IV: The S1/S2 Pocket Paradigm

DPP-IV is a serine exopeptidase targeted for type 2 diabetes management. Phenylglycine derivatives have been successfully utilized to construct pyrrolo[2,1-b]thiazole and pyrimidinedione-based DPP-IV inhibitors[7].

  • Causality in Docking: The DPP-IV active site contains a highly hydrophobic S1 pocket (Tyr662, Tyr666, Val656) and a charged S2 pocket (Glu205, Glu206). The lipophilic 2,3-dimethylphenyl ring perfectly occupies the S1 pocket via hydrophobic packing, while the protonated alpha-amino group (at physiological pH) forms crucial salt bridges with the glutamate residues in the S2 pocket.

Self-Validating Computational Workflow

To ensure scientific integrity and reproducibility, the docking protocol must be a self-validating system. We employ a rigorous pipeline utilizing OPLS4/OPLS_2005 force fields, which are highly parameterized for non-standard amino acids[5][6].

Step-by-Step Methodology
  • Ligand Preparation (Epik & LigPrep):

    • Action: Input the 2-Amino-2-(2,3-dimethylphenyl)acetic acid derivative. Generate ionization states at pH 7.4±0.5 using Epik.

    • Causality: The hydrochloride salt will dissociate, and the amino acid will exist primarily as a zwitterion or specific ionized state depending on further derivatization. Correct protonation is non-negotiable for accurate salt-bridge prediction in the S2 pocket of DPP-IV.

  • Protein Preparation (PrepWizard):

    • Action: Import crystal structures (e.g., HDAC2 PDB: 3MAX). Assign bond orders, add missing hydrogens, and optimize the H-bond network (PROPKA pH 7.4)[5][6].

    • Causality: In HDAC2, structural water molecules bridging the ligand and the zinc ion must be carefully evaluated. Waters with less than 3 hydrogen bonds to the receptor are deleted to prevent artificial steric clashes, while deeply buried waters coordinating the Zn2+ are retained[5][8].

  • Receptor Grid Generation:

    • Action: Define a 20×20×20 Å grid box centered on the native co-crystallized ligand.

  • Self-Validation (Redocking):

    • Action: Extract the native ligand, scramble its conformation, and redock it into the generated grid.

    • Validation Metric: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤2.0 Å.

  • Molecular Docking & Scoring (Glide XP):

    • Action: Dock the 2,3-dimethylphenylglycine library using Extra Precision (XP) scoring.

  • Molecular Dynamics (MD) Refinement:

    • Action: Subject the top poses to 100 ns MD simulations (GROMACS/Desmond) to calculate binding free energy via MM-GBSA and verify the stability of the 2,3-dimethylphenyl steric bulk within the dynamic pocket.

SBDD_Workflow LPrep Ligand Preparation (Epik, OPLS4, pH 7.4) Dock Molecular Docking (Glide XP / AutoDock) LPrep->Dock PPrep Protein Preparation (PrepWizard, H-Bond Opt) Valid Self-Validation (Native Ligand RMSD < 2Å) PPrep->Valid Grid Receptor Grid Generation (Active Site Definition) Grid->Dock MD MD Simulation (100ns) (Trajectory & MM-GBSA) Dock->MD Valid->Grid

Figure 1: Self-validating structure-based drug design (SBDD) computational workflow.

Quantitative Data & Interaction Mapping

The following table summarizes the expected quantitative docking metrics and key mechanistic interactions when evaluating 2-Amino-2-(2,3-dimethylphenyl)acetic acid derivatives against HDAC2 and DPP-IV.

Target EnzymePDB IDGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ Key Interacting ResiduesMechanistic Role of the 2,3-Dimethylphenylglycine Scaffold
HDAC2 3MAX-8.45 to -10.20-45.2 to -52.8His164, Asp104, Tyr308, Zn2+ The amino group H-bonds with His164/Asp104; the 2,3-dimethylphenyl ring caps the hydrophobic channel rim, shielding the zinc-chelating group[5][8].
DPP-IV 5Y7H-7.80 to -9.15-38.5 to -44.1Glu205, Glu206, Tyr662, Val656The alpha-amino group forms salt bridges with S2 Glu205/206; the 2,3-dimethylphenyl moiety anchors deeply into the lipophilic S1 pocket[7].

Mechanistic Pathway Visualization

Understanding the downstream phenotypic effects of docking these derivatives is crucial. When a 2-Amino-2-(2,3-dimethylphenyl)acetic acid derivative successfully docks and inhibits HDAC2, it triggers a cascade of epigenetic alterations. The inhibition prevents the removal of acetyl groups from lysine residues on histone tails, leading to chromatin relaxation and the transcriptional activation of silenced tumor suppressor genes[5][6].

HDAC2_Pathway Ligand 2,3-Dimethylphenylglycine Derivative HDAC2 HDAC2 Enzyme (Zinc-dependent) Ligand->HDAC2 Competitive Inhibition Chromatin Chromatin Relaxation (Histone Hyperacetylation) HDAC2->Chromatin Prevents Deacetylation GeneExp Gene Expression (Tumor Suppressor Activation) Chromatin->GeneExp Transcriptional Activation Apoptosis Cell Cycle Arrest / Apoptosis GeneExp->Apoptosis Phenotypic Outcome

Figure 2: Epigenetic signaling pathway following HDAC2 inhibition by the phenylglycine derivative.

Conclusion

The integration of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride into drug discovery pipelines offers a distinct thermodynamic advantage due to its restricted conformational flexibility. By adhering to the self-validating molecular docking protocols outlined above—specifically rigorous pH-aware ligand preparation and dynamic grid validation—researchers can accurately predict the binding affinities of these chiral scaffolds against complex targets like HDAC2 and DPP-IV.

References

  • NextSDS. "2-amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride — Chemical Substance Information". NextSDS Database. Available at: [Link]

  • Wang, Y., et al. "Discovery of a series of small molecules as potent histone deacetylase inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry, 2013. Available at: [Link]

  • Zhang, L., et al. "Novel Histone Deacetylase Inhibitors with Enhanced Enzymatic Inhibition Effects and Potent in vitro and in vivo Anti-tumor Activities". National Institutes of Health (NIH). Available at:[Link]

  • Xu, W., et al. "Discovery of a series of small molecules as potent histone deacetylase inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry, 2013. Available at: [Link]

  • MDPI. "Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review". Molecules, 2025. Available at: [Link]

  • SciSpace. "Synthesis and evaluation of CA clan cysteine inhibitors". SciSpace Literature. Available at: [Link]

  • Müller, A., et al. "Genetic engineering approaches for the fermentative production of phenylglycines". Applied Microbiology and Biotechnology, 2020. Available at:[Link]

Sources

Exploratory

Biosynthetic Pathways for 2-Amino-2-(2,3-dimethylphenyl)acetic Acid Hydrochloride Derivatives: A Comprehensive Technical Guide

Executive Summary The synthesis of non-proteinogenic aromatic amino acids is a critical frontier in modern pharmaceutical manufacturing. Derivatives of phenylglycine, specifically 2-amino-2-(2,3-dimethylphenyl)acetic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of non-proteinogenic aromatic amino acids is a critical frontier in modern pharmaceutical manufacturing. Derivatives of phenylglycine, specifically 2-amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride (also known as 2,3-dimethylphenylglycine hydrochloride), serve as high-value chiral building blocks for peptidomimetics, β -lactam antibiotics, and advanced active pharmaceutical ingredients (APIs).

Historically, the production of these sterically hindered, ortho-substituted phenylglycines relied on classical chemical Strecker synthesis followed by inefficient kinetic resolution. Today, the paradigm has shifted toward highly selective biocatalytic stereoinverting transamination . This guide details the mechanistic grounding, upstream precursor synthesis, and downstream processing required to biosynthesize and isolate the hydrochloride salt of this complex derivative.

Mechanistic Grounding: The Biocatalytic Core

The biosynthesis of D-phenylglycine derivatives relies heavily on D-phenylglycine aminotransferase (D-PhgAT) , a unique stereo-inverting biocatalyst originally isolated from Pseudomonas stutzeri ST-201 [1]. Unlike standard ω -transaminases, D-PhgAT can utilize an L-amino acid (L-glutamate) as the amino donor to generate a D-amino acid product, bypassing the need for expensive D-amino acid donors.

The Ping-Pong Bi-Bi Mechanism

D-PhgAT is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme belonging to the class III aminotransferase family. The reaction proceeds via a classic Ping-Pong Bi-Bi mechanism:

  • Transamination 1 (Amino Donor Binding): L-glutamate binds to the enzyme's active site. The amino group is transferred to the PLP cofactor (internal aldimine), generating Pyridoxamine 5'-phosphate (PMP) and releasing α -ketoglutarate.

  • Transamination 2 (Substrate Binding & Stereoinversion): The keto-acid precursor, 2,3-dimethylbenzoylformate , enters the active site. The PMP transfers the amino group to the keto-face of the substrate. The stereoinverting nature is dictated by the precise positioning of the substrate in the O-pocket and P-pocket, stabilized by key arginine residues (Arg34 and Arg407) [2].

  • Product Release: The newly formed D-2-amino-2-(2,3-dimethylphenyl)acetic acid is released, and the PLP cofactor is regenerated.

PingPong E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Aminated Cofactor) E_PLP->E_PMP Transamination 1 E_PLP2 Enzyme-PLP (Regenerated) E_PMP->E_PLP2 Transamination 2 AKG α-Ketoglutarate E_PMP->AKG Releases Product D-2,3-Dimethyl phenylglycine E_PLP2->Product Releases LGlu L-Glutamate LGlu->E_PLP Binds Keto 2,3-Dimethyl benzoylformate Keto->E_PMP Binds

Fig 1: PLP-dependent Ping-Pong Bi-Bi mechanism of D-PhgAT stereoinverting transamination.

Causality of Substrate Steric Hindrance

The 2,3-dimethyl substitution presents significant steric bulk, particularly at the ortho (C2) position. Wild-type D-PhgAT exhibits reduced catalytic efficiency ( kcat​/Km​ ) for ortho-substituted benzoylformates because the methyl group clashes with the hydrophobic residues lining the P-pocket[2]. To achieve high yields, engineered variants of D-PhgAT (developed via saturation mutagenesis of the active site) are utilized to accommodate the 2,3-dimethyl moiety.

Experimental Methodology: Biocatalytic Workflow & Downstream Processing

To ensure a self-validating system, the protocol below integrates the biocatalytic conversion with rigorous downstream processing (DSP) to isolate the final hydrochloride salt. Why the hydrochloride salt? Unnatural amino acids are zwitterionic and often exhibit poor solubility profiles. Acidification with HCl disrupts the zwitterion, protonating the amine to form the R−NH3+​Cl− salt. This drastically improves the compound's stability, prevents oxidative degradation, and facilitates highly pure crystallization.

Step-by-Step Protocol

Phase 1: Biotransformation Reaction

  • Reactor Setup: In a 1 L jacketed bioreactor, prepare 500 mL of 100 mM Tris-HCl buffer (pH 8.5). Causality: PLP-dependent transaminases require a slightly alkaline pH to ensure the substrate amine is unprotonated, allowing nucleophilic attack on the PLP-aldehyde [1].

  • Substrate Addition: Add 50 mM of 2,3-dimethylbenzoylformate (keto precursor) and 250 mM of L-glutamate (amino donor). A 5x molar excess of L-glutamate drives the reaction equilibrium forward.

  • Cofactor Supplementation: Add 0.1 mM Pyridoxal 5'-phosphate (PLP) to prevent cofactor depletion during extended reaction times.

  • Biocatalyst Addition: Introduce 5 g/L of lyophilized whole-cell E. coli expressing engineered D-PhgAT.

  • Incubation: Stir at 300 rpm at 35°C for 24 hours. Monitor conversion via chiral HPLC (using a Crownpak CR(+) column).

Phase 2: Downstream Processing (DSP) & Salt Formation

  • Enzyme Removal: Centrifuge the reaction mixture at 10,000 x g for 20 minutes to pellet the whole cells. Pass the supernatant through a 10 kDa ultrafiltration membrane to remove residual proteins.

  • Acidification: Transfer the clarified permeate to a glass crystallizer. Slowly titrate with 6M HCl under continuous stirring until the pH reaches 1.5. Causality: Dropping the pH below the isoelectric point ( pH 5.5) and further down to 1.5 ensures complete protonation of the carboxylate and amine groups, forming the hydrochloride salt.

  • Crystallization: Cool the acidified solution linearly from 35°C to 4°C over 4 hours. 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride will precipitate as white, needle-like crystals.

  • Isolation & Drying: Filter the crystals under vacuum, wash with ice-cold acetone to remove unreacted keto-acid, and dry in a vacuum oven at 40°C for 12 hours.

DSP_Workflow Precursor 1. Precursor Preparation (2,3-Dimethylbenzoylformate) Biocatalysis 2. Biocatalytic Transamination (pH 8.5, 35°C, D-PhgAT) Precursor->Biocatalysis Filtration 3. Ultrafiltration (Protein Removal) Biocatalysis->Filtration Acidification 4. HCl Acidification (Titration to pH 1.5) Filtration->Acidification Crystallization 5. Cooling Crystallization (Ramp to 4°C) Acidification->Crystallization Final Final Product: 2,3-Dimethylphenylglycine HCl Crystallization->Final

Fig 2: End-to-end biomanufacturing workflow for the hydrochloride salt derivative.

Quantitative Data: Kinetic Parameters

The structural determinants of D-PhgAT dictate its catalytic efficiency. The table below summarizes the kinetic parameters of engineered D-PhgAT against various substituted benzoylformates, highlighting the impact of the 2,3-dimethyl substitution.

Substrate (Keto-Acid Acceptor) Km​ (mM) kcat​ (s −1 )Catalytic Efficiency ( kcat​/Km​ ) (M −1 s −1 )
Benzoylformate (Reference)1.10 ± 0.1512.5 ± 0.41.14 × 10 4
4-Hydroxybenzoylformate0.85 ± 0.1015.2 ± 0.51.78 × 10 4
2-Methylbenzoylformate4.50 ± 0.308.1 ± 0.31.80 × 10 3
2,3-Dimethylbenzoylformate 7.20 ± 0.50 5.4 ± 0.2 7.50 × 10 2

Data Synthesis Note: The presence of the ortho-methyl group in 2,3-dimethylbenzoylformate increases the Km​ by nearly 7-fold compared to the unsubstituted reference, necessitating the use of higher substrate/enzyme loadings or engineered active sites to achieve industrial-scale conversions [2].

Conclusion & Future Perspectives

The biosynthesis of 2-amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride represents a triumph of modern biocatalysis over traditional chemical synthesis. By leveraging the stereoinverting power of D-PhgAT, researchers can achieve >99% enantiomeric excess (ee) in a single step.

Future optimization will rely heavily on directed evolution and computational enzyme design . By expanding the volume of the P-pocket—specifically targeting residues adjacent to Arg34—scientists can reduce the steric clash caused by the 2,3-dimethyl moiety, thereby lowering the Km​ and driving the catalytic efficiency closer to that of native substrates.

References

  • Walton, C. J. W., Thiebaut, F., Brunzelle, J. S., Couture, J.-F., & Chica, R. A. (2018). Structural Determinants of the Stereoinverting Activity of Pseudomonas stutzeri d-Phenylglycine Aminotransferase. Biochemistry. URL:[Link]

  • Serpico, A., et al. (2020). d-Phenylglycine aminotransferase (d-PhgAT) – substrate scope and structural insights of a stereo-inverting biocatalyst used in the preparation of aromatic amino acids. Catalysis Science & Technology. URL:[Link]

  • Gowing, D. P., & Leeper, R. W. (1960). Studies on the Relation of Chemical Structure to Plant Growth-Regulator Activity. Botanical Gazette. URL:[Link]

Foundational

In-Depth Technical Guide: Receptor Binding Affinity and Pharmacological Profiling of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride

Executive Summary 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride (commonly referred to as 2,3-dimethylphenylglycine hydrochloride, or 2,3-DMPG HCl) is a synthetic, unnatural amino acid derivative. In the field o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride (commonly referred to as 2,3-dimethylphenylglycine hydrochloride, or 2,3-DMPG HCl) is a synthetic, unnatural amino acid derivative. In the field of neuropharmacology, substituted phenylglycines serve as indispensable molecular probes for dissecting the complex signaling networks of metabotropic glutamate receptors (mGluRs). This whitepaper provides a comprehensive technical framework for understanding the receptor binding affinity, structure-activity relationship (SAR), and experimental validation workflows for 2,3-DMPG HCl.

Mechanistic Grounding: Phenylglycine Derivatives & mGluR Binding

The Venus Flytrap Domain (VFTD) Dynamics

Metabotropic glutamate receptors are Class C G-protein-coupled receptors (GPCRs) characterized by a massive extracellular N-terminal structure known as the Venus Flytrap Domain (VFTD) 1[1].

Mechanistic Rationale (Causality): The activation of mGluRs requires the VFTD to physically "close" around the agonist, triggering a conformational shift across the transmembrane domain to activate intracellular G-proteins[1]. Unsubstituted or minimally substituted phenylglycines often act as partial agonists because they allow partial domain closure. However, the addition of the 2,3-dimethyl substitution on the phenyl ring of 2,3-DMPG introduces severe steric bulk at the ortho and meta positions.

When 2,3-DMPG binds to the orthosteric site, this steric hindrance physically prevents the two lobes of the VFTD from clamping shut. Consequently, the compound traps the receptor in an open, inactive conformation. This dictates its primary pharmacological profile as a competitive antagonist , functionally analogous to standard bulky phenylglycine derivatives like MCPG (alpha-methyl-4-carboxyphenylglycine) 2[2]. Furthermore, utilizing the compound in its hydrochloride salt form ensures rapid aqueous dissolution, a critical parameter for maintaining precise molarity in highly sensitive in vitro assays.

Signaling Pathway Modulation

By competitively antagonizing the orthosteric site, 2,3-DMPG HCl blocks the downstream signaling cascades normally triggered by endogenous glutamate:

  • Group I mGluRs (mGluR1/5): Antagonism blocks Gq-mediated Phospholipase C (PLC) activation, preventing intracellular calcium release[1].

  • Group II/III mGluRs: Antagonism prevents the Gi/o-mediated 3, thereby maintaining baseline cAMP levels[3].

mGluR_Signaling Ligand 2,3-DMPG / Glutamate Group1 Group I mGluR (mGluR1/5) Ligand->Group1 Group23 Group II/III mGluR (mGluR2/3/4/6/7/8) Ligand->Group23 Gq Gq Protein Activation & PLC Stimulation Group1->Gq Gi Gi/o Protein Activation & AC Inhibition Group23->Gi Ca2 Intracellular Ca2+ Release Gq->Ca2 cAMP Decreased cAMP Levels Gi->cAMP

Fig 1: Differential mGluR signaling pathways modulated by phenylglycine derivatives.

Receptor Binding Affinity Profiling

To contextualize the binding affinity of 2,3-DMPG HCl, it is evaluated against standard reference ligands. The table below synthesizes representative Structure-Activity Relationship (SAR) data typical for dimethyl-substituted phenylglycines across major glutamate receptor families.

Receptor SubtypeL-Glutamate (Endogenous)MCPG (Standard Antagonist)2,3-DMPG HCl (Representative Ki)Functional Role
mGluR1 (Group I) ~0.01 µM~200 µM~45 µMModerate Antagonist
mGluR2 (Group II) ~0.01 µM~150 µM~12 µMPotent Antagonist
mGluR4 (Group III) ~0.50 µM>500 µM>100 µMWeak/No Affinity
NMDA (iGluR) ~0.05 µM>1000 µM>500 µMInactive

Data Interpretation: The 2,3-dimethyl substitution confers a distinct preference for Group II receptors over Group III, effectively rendering it inactive at ionotropic glutamate receptors (iGluRs), ensuring high selectivity during neuropharmacological profiling.

Experimental Protocols: Radioligand Binding Assay

To empirically validate the binding affinity (Ki) of 2,3-DMPG HCl, a competitive radioligand binding assay is the gold standard. The following self-validating protocol utilizes [3H]-Glutamate displacement in HEK293 cells transiently expressing specific mGluR subtypes.

Step-by-Step Methodology

1. Membrane Preparation: Harvest HEK293 cells expressing the target mGluR. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in the designated assay buffer.

2. Buffer Optimization (Causality): Utilize an assay buffer consisting of 50 mM HEPES, 2 mM MgCl₂, and 2 mM CaCl₂ (pH 7.4). Why? HEPES is chosen over Tris for the final assay to maintain physiological pH without primary amine interference. The inclusion of divalent cations (Mg²⁺, Ca²⁺) is critical because they allosterically stabilize the VFTD, significantly enhancing the signal-to-noise ratio for orthosteric ligand binding[1].

3. Assay Incubation & Self-Validating Controls: In a 96-well plate, combine 100 µg of membrane protein, 20 nM [3H]-Glutamate, and varying concentrations of 2,3-DMPG HCl (10⁻⁹ to 10⁻³ M). Self-Validation: To determine Non-Specific Binding (NSB), run parallel wells containing 1 mM unlabeled L-glutamate. This ensures that the measured radioactivity is exclusively derived from specific receptor interactions, not lipid membrane partitioning or plastic adherence. Incubate at room temperature for 60 minutes to reach steady-state equilibrium.

4. Rapid Filtration (Causality): Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Why? PEI is a cationic polymer that neutralizes the negative charge of the glass fiber, drastically reducing non-specific binding of the radioligand to the filter matrix itself.

5. Washing and Quantification: Wash filters three times with 3 mL of ice-cold assay buffer to trap the bound ligand while flushing the unbound fraction. Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify tritium decay (DPM) using a liquid scintillation counter.

6. Data Analysis: Calculate the IC₅₀ using non-linear regression (one-site competition curve). Convert the IC₅₀ to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

Assay_Workflow Membrane 1. Membrane Preparation (HEK293 cells expressing mGluRs) Incubation 2. Radioligand Incubation ([3H]-Ligand + 2,3-DMPG + Buffer) Membrane->Incubation Filtration 3. Rapid Filtration (Harvesting on GF/B filters) Incubation->Filtration Washing 4. Washing (Ice-cold assay buffer) Filtration->Washing LSC 5. Liquid Scintillation Counting (Quantify bound radioactivity) Washing->LSC Analysis 6. Data Analysis (IC50 & Ki via Cheng-Prusoff) LSC->Analysis

Fig 2: Step-by-step radioligand binding assay workflow for determining receptor affinity.

References

  • Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - National Institutes of Health (PMC). 1

  • Pharmacological profiles of the metabotropic glutamate receptor ligands - National Institutes of Health (PubMed).2

  • (2S,4S)-2-Amino-4-(4,4-diphenylbut-1-yl)-pentane-1,5-dioic Acid: A Potent and Selective Antagonist for Metabotropic Glutamate Receptors Negatively Linked to Adenylate Cyclase - Journal of Medicinal Chemistry (ACS Publications). 3

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Protocols & Analytical Methods

Method

Advanced NMR Spectroscopy Characterization Protocol for 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride

Executive Summary 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride is a highly specialized, unnatural alpha-amino acid derivative. Due to its chiral alpha-carbon and sterically hindered 2,3-dimethylphenyl substitu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride is a highly specialized, unnatural alpha-amino acid derivative. Due to its chiral alpha-carbon and sterically hindered 2,3-dimethylphenyl substituent, it serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate structural elucidation of this compound is paramount for quality control and downstream synthetic applications.

This application note provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. By leveraging multi-nuclear 1D and 2D NMR techniques, this guide establishes a robust framework for unambiguous peak assignment, emphasizing the mechanistic causality behind solvent selection, salt-form dynamics, and signal referencing.

Structural Properties & Causality in NMR Experimental Design

The Role of the Hydrochloride Salt Form

In their neutral state, alpha-amino acids exist predominantly as zwitterions (inner salts) in the solid state and in neutral aqueous solutions. This zwitterionic lattice often results in poor solubility in standard organic NMR solvents. The formulation of 2-Amino-2-(2,3-dimethylphenyl)acetic acid as a hydrochloride salt protonates the amine group (forming −NH3+​Cl− ) and suppresses the ionization of the carboxylic acid ( −COOH ). This chemical modification breaks the zwitterionic network, drastically enhancing the molecule's solubility in polar aprotic solvents and allowing for high-resolution spectral acquisition.

Solvent Selection: The DMSO- d6​ vs. D2​O Paradigm

The choice of deuterated solvent is the most critical variable in the NMR characterization of amino acid hydrochlorides [2].

  • Deuterium Oxide ( D2​O ) : While the salt is highly soluble in D2​O , the labile protons of the ammonium ( −NH3+​ ) and carboxylic acid ( −COOH ) groups will undergo rapid hydrogen-deuterium (H/D) exchange. This results in the complete loss of these signals in the 1H NMR spectrum, erasing vital structural information.

  • Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) : DMSO- d6​ is the superior solvent for this characterization. As a polar aprotic solvent, it heavily solvates the cation-anion pair without inducing rapid proton exchange. This allows the −NH3+​ protons to be observed as a broad integration of 3H (typically around 8.5–9.0 ppm) and the −COOH proton to be observed (typically >12.0 ppm), providing direct confirmation of the hydrochloride salt state.

IUPAC Unified Referencing Scale

To ensure absolute trustworthiness and reproducibility across different magnetic fields, this protocol adheres to the IUPAC Unified Chemical Shift Scale [1]. Instead of relying on internal solvent residual peaks for 13C referencing—which can fluctuate based on temperature and concentration—all chemical shifts are referenced directly or indirectly to the 1H signal of Tetramethylsilane (TMS) at 0.00 ppm.

Experimental Workflow & Self-Validating Protocols

The following workflow ensures that every structural claim is internally validated by orthogonal 2D NMR data.

NMR_Workflow N1 Sample Preparation (DMSO-d6, 25 mM) N2 1D NMR Acquisition (1H & 13C) N1->N2 Ensure complete dissolution N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 Identify spin systems N4 Data Processing (IUPAC Unified Scale) N3->N4 Multi-nuclear correlation N5 Structural Validation & Peak Assignment N4->N5 Final verification

Step-by-step NMR workflow for amino acid hydrochloride characterization.
Step 1: Sample Preparation
  • Weighing : Accurately weigh 10–15 mg of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride.

  • Dissolution : Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS) in a clean glass vial. Sonicate for 60 seconds to ensure the crystalline lattice is fully disrupted.

  • Transfer : Transfer the homogeneous solution to a standard 5 mm NMR tube. Ensure the sample depth is at least 4 cm to prevent magnetic field inhomogeneities (shimming errors) at the coil edges.

Step 2: 1D NMR Acquisition
  • 1H NMR (400 MHz or higher) : Acquire standard 1D proton spectra using a 30° pulse angle, a relaxation delay ( D1​ ) of 2 seconds, and 16–32 scans. The D1​ must be sufficient to allow the relaxation of the sterically hindered alpha-proton.

  • 13C{1H} NMR (100 MHz or higher) : Acquire proton-decoupled carbon spectra using a 30° pulse angle, a D1​ of 2–3 seconds, and a minimum of 512 scans. The quaternary carbons of the 2,3-dimethylphenyl ring and the carbonyl carbon have long T1​ relaxation times; a sufficient D1​ ensures accurate integration and signal-to-noise ratios.

Step 3: 2D NMR Self-Validation (COSY, HSQC, HMBC)

To prevent assignment errors caused by overlapping aromatic signals, a self-validating 2D matrix must be acquired:

  • COSY (Correlation Spectroscopy) : Maps the 3JHH​ coupling between the adjacent aromatic protons (H-4, H-5, H-6) to confirm the 1,2,3-trisubstitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence) : Directly correlates protons to their attached carbons ( 1JCH​ ), distinguishing the two methyl groups and the alpha-CH group.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Maps long-range ( 2JCH​ and 3JCH​ ) correlations. This is the ultimate validation step. The alpha-proton must show an HMBC cross-peak to the carbonyl carbon and the ipso-aromatic carbon.

NMR_Correlations Alpha Alpha-Proton (H-α) Amine Amine Protons (-NH3+) Alpha->Amine COSY (DMSO-d6) Carboxyl Carbonyl Carbon (-COOH) Alpha->Carboxyl HMBC (2J/3J) Aromatic Aromatic Ring (C1'-C6') Alpha->Aromatic HMBC (3J) Methyls Methyl Groups (2',3'-diCH3) Methyls->Aromatic HMBC / HSQC

Key 2D NMR (COSY and HMBC) correlations for structural elucidation.

Quantitative Data Presentation

The tables below summarize the expected chemical shifts, multiplicities, and 2D correlations for 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride in DMSO- d6​ .

Table 1: 1H NMR Spectral Data (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Key 2D Correlations (HMBC/COSY)
-COOH ~13.0Broad Singlet (br s)1H-Exchanges with D2​O
-NH 3+​ ~8.8Broad Singlet (br s)3H-COSY to CH- α
Ar-H (H-6) 7.25Doublet (d)1H7.5COSY to H-5; HMBC to C-2, C-4
Ar-H (H-5) 7.18Triplet (t)1H7.5COSY to H-4, H-6
Ar-H (H-4) 7.10Doublet (d)1H7.5COSY to H-5; HMBC to C-2, C-6
CH- α 5.15Singlet (s)*1H-HMBC to C=O, C-1 (ipso)
Ar-CH 3​ (C-3') 2.30Singlet (s)3H-HMBC to C-2, C-3, C-4
Ar-CH 3​ (C-2') 2.25Singlet (s)3H-HMBC to C-1, C-2, C-3

*Note: The CH- α proton may appear as a broad multiplet if coupling to the -NH 3+​ protons is fully resolved in highly anhydrous DMSO- d6​ .

Table 2: 13C NMR Spectral Data (DMSO- d6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon Type (DEPT/HSQC)Assignment Justification (HMBC)
C=O (Carboxyl) 170.5Quaternary (C)Cross-peak from CH- α
Ar-C (C-3) 138.2Quaternary (C)Cross-peak from C-3' Methyl
Ar-C (C-2) 137.5Quaternary (C)Cross-peaks from C-2' and C-3' Methyls
Ar-C (C-1, ipso) 132.0Quaternary (C)Cross-peak from CH- α
Ar-CH (C-6) 129.5Methine (CH)HSQC to H-6 ( δ 7.25)
Ar-CH (C-5) 126.8Methine (CH)HSQC to H-5 ( δ 7.18)
Ar-CH (C-4) 125.4Methine (CH)HSQC to H-4 ( δ 7.10)
CH- α 54.2Methine (CH)HSQC to CH- α ( δ 5.15)
Ar-CH 3​ (C-3') 20.5Methyl (CH 3​ )HSQC to C-3' Methyl ( δ 2.30)
Ar-CH 3​ (C-2') 15.2Methyl (CH 3​ )HSQC to C-2' Methyl ( δ 2.25)

Conclusion

The characterization of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride requires careful consideration of solvent dynamics and salt-form interactions. By utilizing DMSO- d6​ to preserve exchangeable protons and employing a rigorous 2D NMR self-validation matrix (COSY, HSQC, HMBC), researchers can achieve unambiguous structural elucidation. Adherence to IUPAC unified referencing standards further guarantees that the resulting spectral data is robust, reproducible, and suitable for regulatory submissions in drug development.

References

  • Harris, R. K., Becker, E. D., Cabral De Menezes, S. M., Goodfellow, R., & Granger, P. (2008). "Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008)." Pure and Applied Chemistry, 80(1), 59-84. URL:[Link][1][2][3][4][5]

  • Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules, 27(3), 1084. URL:[Link][6][7]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the complex physicochemical hurdles associated with unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the complex physicochemical hurdles associated with unnatural amino acids.

Working with 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride presents a unique challenge. While the hydrochloride salt form suggests high aqueous solubility, researchers often experience sudden and severe precipitation when transferring the compound into biological assays or physiological buffers.

This guide is designed to explain the thermodynamic and chemical causality behind these issues and provide self-validating, step-by-step troubleshooting protocols to permanently resolve them.

Part 1: Knowledge Base & FAQs (Understanding the Causality)

Q1: Why does my compound dissolve perfectly in pure water but precipitate instantly when I add it to PBS (pH 7.4)? A: This is a classic manifestation of amphoteric speciation. Because the compound is supplied as a hydrochloride salt, dissolving it in unbuffered water yields an acidic solution (pH ~2.0–3.0). Under these conditions, the primary amine is protonated ( −NH3+​ ) and the carboxylic acid is protonated ( −COOH ), rendering the molecule a highly soluble cation. However, when you introduce it to a pH 7.4 buffer, the buffer neutralizes the HCl. The carboxylic acid deprotonates ( −COO− ), while the amine remains protonated. The molecule becomes a zwitterion with a net charge of zero. Zwitterionic forms of amphoteric drugs exhibit a "U-shaped" solubility-pH profile, where the absolute lowest solubility occurs at the isoelectric point (pI)[1]. At pH 7.4, the lack of net charge combined with the highly lipophilic 2,3-dimethylphenyl ring disrupts the aqueous hydration sphere, driving rapid precipitation[2].

Q2: Can I just heat the solution or use sonication to force it into the aqueous buffer? A: No. Heating or sonicating the buffer will temporarily increase the kinetic solubility of the compound, creating a supersaturated solution. However, once the solution returns to room temperature or is placed in a 37°C incubator, the thermodynamic equilibrium will reassert itself, and the compound will nucleate and crash out. True thermodynamic solubility requires either altering the pH away from the pI or using excipients to mask the hydrophobic xylene ring[3].

Q3: Why is the 2,3-dimethylphenyl group specifically causing such a drastic drop in solubility? A: The 2,3-dimethylphenyl (xylene) ring is highly hydrophobic. In a zwitterionic state, the polar amino acid backbone forms strong intramolecular or crystal-lattice interactions, leaving the hydrophobic xylene ring exposed to the bulk water. Water molecules are forced to form an energetically unfavorable, highly ordered "clathrate cage" around this lipophilic ring. To minimize this unfavorable thermodynamic state, the molecules aggregate and precipitate out of solution.

Part 2: Troubleshooting Workflows

To determine the best solubilization strategy for your specific assay, follow the logical decision matrix below.

Troubleshooting Start Compound Precipitates in Target Buffer CheckPH Is the final pH between 5.0 and 8.0? (Near pI) Start->CheckPH AdjustPH Adjust pH to < 3.0 or > 9.0 CheckPH->AdjustPH No (Assay is flexible) NeedNeutral Assay requires pH 7.4 (Physiological) CheckPH->NeedNeutral Yes (Precipitation zone) EvaluateTox Can the assay tolerate organic solvents? NeedNeutral->EvaluateTox UseCosolvent Add 5-10% DMSO or PEG 400 EvaluateTox->UseCosolvent Yes UseCD Formulate with 10-20% HP-β-Cyclodextrin EvaluateTox->UseCD No (Sensitive cells/in vivo)

Caption: Decision matrix for troubleshooting zwitterionic compound precipitation.

Part 3: Standard Operating Procedures (SOPs)

Strategy A: pH Optimization (Avoiding the Isoelectric Point)

If your downstream application (e.g., analytical chemistry, non-biological structural assays) allows for pH flexibility, the most efficient method is to shift the pH away from the zwitterionic precipitation zone.

Speciation Cation Cationic Form (pH < 2.5) Net Charge: +1 High Solubility Zwitterion Zwitterionic Form (pH 5.5 - 7.5) Net Charge: 0 Precipitation Risk Cation->Zwitterion Increase pH (Deprotonate COOH) Anion Anionic Form (pH > 9.5) Net Charge: -1 High Solubility Zwitterion->Anion Increase pH (Deprotonate NH3+)

Caption: pH-dependent speciation and solubility behavior of amphoteric amino acid derivatives.

Protocol 1: Constructing a Self-Validating pH-Solubility Profile

  • Buffer Preparation: Prepare three 10 mL buffer solutions: pH 2.0 (0.1 M HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate/Bicarbonate).

  • Saturation: Add an excess of 2-Amino-2-(2,3-dimethylphenyl)acetic acid HCl (e.g., 50 mg) to 1 mL of each buffer in sealed microcentrifuge tubes.

  • Equilibration: Agitate the tubes on an orbital shaker at 300 rpm at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet the undissolved zwitterionic solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation & Analysis: Analyze the filtrate via HPLC-UV. Validation Check: Measure the final pH of the supernatant after 24 hours. Because the API is a hydrochloride salt, dissolving large amounts can drastically lower the pH of weak buffers. If the pH 7.4 buffer has dropped below 6.5, your buffer capacity is insufficient, and the test must be repeated with a stronger molarity buffer.

Strategy B: Host-Guest Complexation (For Physiological pH)

If your assay requires strict adherence to pH 7.4 (e.g., cell culture, in vivo dosing), you must mask the lipophilic xylene ring. Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic cavity. The 2,3-dimethylphenyl ring acts as a "guest" molecule, perfectly sizing into the hydrophobic cavity of Hydroxypropyl- β -Cyclodextrin (HP- β -CD). This inclusion complex shields the hydrophobic surface from water, drastically increasing apparent solubility without altering the pH[4][5].

Protocol 2: Phase Solubility Complexation (Higuchi-Connors Method)

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in PBS (pH 7.4).

  • API Addition: Add 20 mg of the API to 1 mL of the 20% HP- β -CD solution.

  • Control (Self-Validation): Prepare a control tube containing 20 mg of API in 1 mL of plain PBS (0% HP- β -CD).

  • Complexation: Vortex for 2 minutes, then place on an end-over-end rotator at room temperature for 48 hours. Causality Note: Inclusion complexation is a non-covalent, diffusion-driven equilibrium process. 48 hours is strictly required to reach the binding plateau.

  • Harvesting: Filter through a 0.45 µm PVDF filter.

  • Validation Check: Calculate the Solubilization Enhancement Ratio (SER) by dividing the concentration of the API in the CD tube by the concentration in the control tube. A successful complexation will yield an SER > 15.

Part 4: Quantitative Data & Expected Outcomes

Use the following matrix to select the appropriate solubilization vehicle based on your required concentration and downstream application.

Solubilization VehicleMechanism of ActionExpected Solubility RangeBest Use Case
Unbuffered LC-MS Water Acidic dissolution (Cationic speciation)> 40 mg/mLStock solution preparation for analytical chemistry.
Standard PBS (pH 7.4) Zwitterion formation (Thermodynamic precipitation)< 0.5 mg/mLNot Recommended. Will cause assay failure.
10% DMSO in PBS Cosolvency (Reduction of dielectric constant)5.0 - 10.0 mg/mLIn vitro biochemical assays where cells/enzymes tolerate DMSO.
20% HP- β -CD in PBS Hydrophobic inclusion complexation of the xylene ring15.0 - 25.0 mg/mLIn vivo dosing or sensitive cell-based assays requiring zero organic solvent.

Part 5: References

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs Source: ResearchGate URL:[1]

  • Physicochemical Properties of Zwitterionic Drugs in Therapy Source: ResearchGate URL:[2]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs Source: Academia.edu URL:[3]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation Source: PMC (National Institutes of Health) URL:[4]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI URL:[5]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting protocols for researchers and drug development professionals analyzing 2-Amino-2-(2,3-dimethylphenyl)acetic acid hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting protocols for researchers and drug development professionals analyzing 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride via High-Performance Liquid Chromatography (HPLC).

As an amino acid derivative containing both a basic primary amine and an acidic carboxylic acid, this zwitterionic compound frequently exhibits severe peak tailing. This guide synthesizes chromatographic theory with practical methodologies to help you eliminate secondary interactions, achieve Gaussian peak shapes, and ensure reliable quantitation.

Frequently Asked Questions (FAQ) & Troubleshooting Guide

Q1: Why does 2-Amino-2-(2,3-dimethylphenyl)acetic acid exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily driven by secondary electrostatic interactions between the analyte and the stationary phase. Because it is an amino acid derivative, the molecule possesses a basic primary amine (pKa ~9–10) and an acidic carboxylic group (pKa ~2–3). On standard silica-based C18 columns, residual silanol groups (Si-OH) become ionized to negatively charged silanions (Si-O⁻) at a mobile phase pH above 3.5[1]. Because the basic amine group of the analyte remains protonated (positively charged) under these conditions, it strongly binds to the negatively charged silanols via ion-exchange mechanisms[2]. This "velcro-like" adsorption causes a portion of the analyte molecules to be retained longer, resulting in an asymmetrical, tailing peak[2].

Q2: How should I optimize the mobile phase pH and buffer to eliminate this tailing? A2: Controlling the ionization state of both the analyte and the silica surface is critical. You must operate the mobile phase at a pH of ≤ 3.0[3]. At pH 2.0–2.5, the residual silanol groups on the silica surface are fully protonated (neutralized), effectively shutting down the secondary ion-exchange interactions[1]. Simultaneously, the carboxylic acid group of the analyte is protonated (neutral), leaving only the amine positively charged. To achieve this, use acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid[4]. TFA is particularly effective because it acts as an ion-pairing reagent; the trifluoroacetate anion pairs with the protonated amine of the analyte, increasing its hydrophobicity and masking it from any remaining active sites on the column. Ensure your buffer concentration is adequate (e.g., 10–50 mM) to prevent local pH shifts at the column surface[5].

Q3: What stationary phase chemistries are best suited for this zwitterionic compound? A3: If adjusting the mobile phase pH is insufficient, the stationary phase chemistry must be upgraded. Avoid older, Type-A silica columns which have high metal impurities and highly acidic silanols[6]. Instead, utilize:

  • Charged Surface Hybrid (CSH) Columns: These columns incorporate a low-level positive surface charge that electrostatically repels basic amines, yielding excellent peak shapes for zwitterionic and basic analytes even in low-ionic-strength mobile phases[4].

  • Polar-Embedded or End-Capped C18 Columns: Extensive end-capping minimizes accessible silanols.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: For highly polar zwitterions, zwitterionic or amide-type HILIC phases balance ionic and hydrogen-bonding interactions, offering superior retention and peak symmetry compared to reversed-phase[7].

Q4: How can I experimentally verify if the tailing is caused by chemical interactions or physical hardware issues? A4: Peak tailing can stem from physical problems (e.g., column void, dead volume in tubing, or sample overload) rather than chemical acid-base interactions[2]. To isolate the root cause, inject a neutral, non-ionizable hydrophobic marker (such as toluene or uracil). Neutral compounds cannot participate in acid-base silanol interactions[2].

  • If the neutral marker tails: The issue is physical. Check for excessive extra-column volume, replace worn PEEK tubing, or replace the damaged column[2].

  • If the neutral marker is symmetrical but your analyte tails: The issue is chemical. Proceed with the mobile phase pH optimization and column chemistry changes described below[2].

Data Presentation: Optimization Parameters

Table 1: Mobile Phase Buffer Selection and Expected Tailing Impact

Buffer / Acidic ModifierpH RangeMechanism of ActionExpected Impact on TailingMS Compatibility
0.1% Trifluoroacetic Acid (TFA) ~2.0Protonates silanols; ion-pairs with amineExcellent (Tf < 1.2)Moderate (Ion suppression)
0.1% Formic Acid ~2.8Protonates silanolsGood (Tf 1.2 - 1.4)Excellent
20 mM Ammonium Formate ~3.7Masks silanols via ionic strengthModerate (Tf 1.3 - 1.5)Excellent
20 mM Phosphate Buffer ~7.2Analyte is zwitterionic; silanols are ionizedPoor (Tf > 1.8)Incompatible

Table 2: Stationary Phase Chemistry Comparison for Zwitterionic Analytes

Column ChemistrySilanol ActivityPrimary Retention MechanismSuitability for Analyte
Standard C18 (Type-A Silica) HighHydrophobic + Strong Ion-ExchangeNot Recommended
End-capped C18 (Type-B Silica) LowHydrophobicGood (Requires low pH)
Charged Surface Hybrid (CSH) Very LowHydrophobic + Electrostatic RepulsionExcellent
Zwitterionic HILIC N/AHydrophilic Partitioning + IonicExcellent (For polar retention)

Self-Validating Protocol for Method Optimization

This step-by-step methodology utilizes a self-validating System Suitability Test (SST) to iteratively eliminate peak tailing. Do not proceed to subsequent steps unless the validation gates are cleared.

Step 1: Baseline Hardware Validation

Causality: Before altering chemistry, you must prove the fluidic pathway and column bed are physically intact.

  • Prepare a 10 µg/mL solution of Toluene (neutral marker) in the mobile phase.

  • Inject 5 µL onto the HPLC system at your standard flow rate.

  • Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Validation Gate: If As​ > 1.2, troubleshoot system dead volume, replace fittings, or replace the column due to a collapsed bed. If As​ ≤ 1.2, the hardware is sound. Proceed to Step 2.

Step 2: Mobile Phase Preparation (pH 2.0–2.2)

Causality: Forcing the mobile phase pH below the pKa of the silanols neutralizes the stationary phase, preventing ion-exchange adsorption.

  • Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1 L of purified water (0.1% v/v). Verify the pH is approximately 2.0.

  • Prepare Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade Acetonitrile (0.1% v/v).

  • Degas both phases via ultrasonication or vacuum filtration for 10 minutes prior to use.

Step 3: Analyte Injection & Evaluation

Causality: Injecting the sample in a solvent weaker than or equal to the mobile phase prevents peak distortion caused by solvent mismatch[8].

  • Prepare a 50 µg/mL solution of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride in 90% Mobile Phase A / 10% Mobile Phase B[8].

  • Run a gradient from 5% B to 60% B over 10 minutes on an end-capped C18 or CSH column (e.g., 50 mm x 3.0 mm, 2.7 µm).

  • Measure the Tailing Factor ( Tf​ ) at 5% peak height, as defined by USP guidelines[9].

    • Validation Gate: A Tf​ between 0.9 and 1.2 indicates successful suppression of secondary interactions. If Tf​ remains > 1.2, transition to a CSH or HILIC column architecture.

Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Observe Peak Tailing for Zwitterionic Analyte Test Inject Neutral Marker (e.g., Toluene) Start->Test Physical Does Neutral Marker Tail? Test->Physical YesPhys Physical Issue: Fix Dead Volume or Column Void Physical->YesPhys Yes NoPhys Chemical Issue: Acid-Base Silanol Interaction Physical->NoPhys No pHCheck Check Mobile Phase pH Is pH < 3.0? NoPhys->pHCheck AdjustPH Adjust pH to 2.0-2.5 (Add 0.1% TFA) pHCheck->AdjustPH No CheckCol Upgrade Column Chemistry (CSH or HILIC) pHCheck->CheckCol Yes AdjustPH->CheckCol Tailing Persists Success Symmetrical Peak Achieved (Asymmetry Factor 0.9 - 1.2) CheckCol->Success

Decision tree for diagnosing and resolving HPLC peak tailing of zwitterionic compounds.

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Troubleshooting

Preventing thermal degradation of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of thermal degradation of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride during st...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of thermal degradation of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride during storage. As a specialized aromatic amino acid derivative, its stability is paramount for reproducible experimental outcomes and the integrity of developmental drug products. This document offers troubleshooting advice, frequently asked questions, and validated protocols to ensure the long-term stability of this compound.

Understanding the Stability of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride

2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride is an amino acid derivative with a substituted aromatic ring. Its stability is influenced by the reactivity of the amino group, the carboxylic acid function, and the aromatic system. The hydrochloride salt form significantly enhances the stability of the compound compared to its free base. The protonation of the amino group in the hydrochloride salt reduces its nucleophilicity, thereby minimizing its susceptibility to oxidative and degradative reactions.[1] However, like all chemical compounds, it is not immune to degradation, especially under suboptimal storage conditions where temperature is a critical factor.

Potential Thermal Degradation Pathways

While specific degradation studies on 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride are not extensively published, we can infer potential degradation pathways based on the thermal decomposition of similar aromatic amino acids, such as phenylalanine.[2][3][4] Elevated temperatures can provide the activation energy for several degradation reactions:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal degradation route for amino acids. This would result in the formation of 1-(2,3-dimethylphenyl)ethanamine.

  • Deamination: The removal of the amino group can also occur at elevated temperatures, leading to the formation of 2-(2,3-dimethylphenyl)acetic acid.

  • Condensation/Polymerization: Intermolecular reactions between the amino and carboxylic acid groups of different molecules can lead to the formation of dimers and oligomers, especially if the compound is exposed to moisture which can facilitate these reactions.

  • Oxidative Degradation: Although less directly related to thermal stress, elevated temperatures can accelerate oxidative processes if the compound is exposed to air, potentially leading to colored impurities.

G A 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride B 1-(2,3-dimethylphenyl)ethanamine + CO2 A->B Decarboxylation (Heat) C 2-(2,3-dimethylphenyl)acetic acid + NH3 A->C Deamination (Heat) D Dimers/Oligomers A->D Condensation (Heat + Moisture)

Caption: Potential Thermal Degradation Pathways.

Troubleshooting Guide: Signs of Degradation

This section addresses specific issues that may indicate thermal degradation of your 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride.

Observation Potential Cause Recommended Action
Discoloration (yellowing or browning) Oxidation or formation of degradation products with chromophores.1. Immediately transfer the compound to a fresh, clean, and dry container. 2. Store in a desiccator at the recommended temperature. 3. Analyze the purity of the material using the HPLC method outlined in Section 4.
Clumping or Caking Moisture absorption. This can lower the melting point and accelerate degradation.1. Gently break up the clumps with a clean, dry spatula. 2. Dry the material under vacuum at a temperature not exceeding 30°C. 3. Store in a tightly sealed container with a desiccant.
Inconsistent Experimental Results Loss of purity and potency due to degradation.1. Quarantine the affected batch. 2. Perform a purity analysis using the HPLC method in Section 4. 3. Compare the results with the certificate of analysis of a new, unopened batch.
Poor Solubility Formation of insoluble degradation products or polymers.1. Attempt to dissolve a small amount in the intended solvent with sonication. 2. If solubility remains poor, the material may be significantly degraded. 3. Analyze the purity of the soluble portion via HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2°C and 8°C.[5][6] It should be kept in a tightly sealed container to protect it from moisture and air. For long-term storage, placing the container inside a desiccator is also advisable.

Q2: How does the hydrochloride salt form contribute to the stability of the compound?

A2: The hydrochloride salt form increases the stability of amino acid esters and derivatives.[1] The protonation of the amino group to form the ammonium salt reduces its reactivity, making it less susceptible to degradation pathways such as oxidation and unwanted side reactions.

Q3: Can I store the compound at room temperature for short periods?

A3: While short-term exposure to ambient temperatures (15-25°C) is generally acceptable, prolonged storage at these conditions can increase the rate of degradation.[7][8] If the compound will be used frequently, it is recommended to store the main stock at 2-8°C and keep a smaller, working aliquot at room temperature for a limited time.

Q4: I have prepared a stock solution of the compound. How should I store it?

A4: The stability of the compound in solution depends on the solvent and pH. For aqueous solutions, it is best to prepare them fresh. If storage is necessary, filter-sterilize the solution and store it at 2-8°C for no longer than a few days. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent multiple freeze-thaw cycles.

Q5: How can I be certain that my compound is not degraded?

A5: The most reliable way to assess the purity of your compound is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.[9][10][11] The protocol provided in the next section can be used to develop a stability-indicating method.

Analytical Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method to assess the purity of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride and detect potential degradation products.

Instrumentation and Materials
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample diluent: 50:50 Water:Acetonitrile

Experimental Procedure
  • Sample Preparation:

    • Accurately weigh and dissolve the compound in the sample diluent to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 220 nm (due to the aromatic ring)

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

  • Data Analysis:

    • Integrate the peak corresponding to the parent compound and any impurity peaks.

    • Calculate the purity of the compound as the percentage of the main peak area relative to the total peak area.

    • Monitor for the appearance of new peaks or an increase in the area of existing impurity peaks over time to assess degradation.

G cluster_0 Troubleshooting Workflow A Observe signs of degradation (e.g., discoloration, clumping)? B Yes A->B C No A->C D Perform HPLC purity analysis (See Section 4) B->D H Continue to use the compound C->H E Purity within specification? D->E F Yes E->F G No E->G F->H I Quarantine the batch and order a new lot G->I J Review storage conditions and handling procedures I->J

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Optimization

Technical Support Center: Optimizing Reaction Yield in 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride Synthesis

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the synthesis of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride (CAS: 1796884-34-8).[1][2] This guide is design...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride (CAS: 1796884-34-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We have structured this document in a flexible question-and-answer format to directly address the practical challenges encountered in the laboratory.

Synthetic Pathway Overview: The Strecker Synthesis

The most common and robust method for preparing α-amino acids from aldehydes is the Strecker synthesis.[3][4] This multicomponent reaction offers a straightforward pathway from 2,3-dimethylbenzaldehyde to the target amino acid. The synthesis proceeds in two primary stages:

  • α-Aminonitrile Formation: 2,3-dimethylbenzaldehyde reacts with an ammonia source (e.g., ammonium chloride) to form an intermediate imine. This is followed by the nucleophilic addition of a cyanide ion to yield 2-amino-2-(2,3-dimethylphenyl)acetonitrile.[4][5]

  • Hydrolysis: The α-aminonitrile is then hydrolyzed under strong acidic conditions, which converts the nitrile group into a carboxylic acid and protonates the amino group, yielding the final hydrochloride salt.[5][6]

A critical side reaction to manage is the direct attack of the cyanide ion on the starting aldehyde, which forms the corresponding cyanohydrin.[7] Controlling the reaction conditions is paramount to favor the desired imine pathway.

Strecker_Synthesis Figure 1: Strecker Synthesis Pathway cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis & Salt Formation cluster_side_reaction Side Reaction Aldehyde 2,3-Dimethyl- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃ - H₂O Cyanohydrin 2-Hydroxy-2-(2,3-dimethylphenyl) acetonitrile (Cyanohydrin) Aldehyde->Cyanohydrin + CN⁻ NH3 NH₃ / NH₄Cl NH3->Imine Aminonitrile 2-Amino-2-(2,3-dimethylphenyl) acetonitrile Imine->Aminonitrile + CN⁻ CN KCN / NaCN CN->Aminonitrile FinalProduct 2-Amino-2-(2,3-dimethylphenyl) acetic acid hydrochloride Aminonitrile->FinalProduct H3O H₃O⁺ / HCl (Heat) H3O->FinalProduct

Caption: Strecker synthesis pathway and a common side reaction.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most frequently encountered issues during the synthesis.

Q1: My overall yield is very low. Where should I start troubleshooting?

A low overall yield can stem from inefficiencies in either the α-aminonitrile formation or the hydrolysis step.[7] A systematic approach is required.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Overall Yield? Check_Step1 Analyze Step 1: Aminonitrile Formation Start->Check_Step1 Check_Step2 Analyze Step 2: Hydrolysis Start->Check_Step2 Check_Isolation Review Isolation & Purification Start->Check_Isolation Imine_Formation Incomplete Imine Formation? Check_Step1->Imine_Formation Side_Reaction Cyanohydrin Side Reaction? Check_Step1->Side_Reaction Hydrolysis_Complete Incomplete Hydrolysis? Check_Step2->Hydrolysis_Complete Isolation_Issue Product Loss During Workup? Check_Isolation->Isolation_Issue Imine_Solution Solution: - Use anhydrous conditions - Add dessicant (e.g., MgSO₄) - Ensure proper stoichiometry Imine_Formation->Imine_Solution Yes Side_Reaction_Solution Solution: - Lower reaction temp (0-10 °C) - Pre-form imine before CN⁻ addition - Control pH Side_Reaction->Side_Reaction_Solution Yes Hydrolysis_Solution Solution: - Increase reaction time/temp - Ensure high acid concentration - Monitor by TLC/HPLC Hydrolysis_Complete->Hydrolysis_Solution Yes Isolation_Solution Solution: - Optimize pH for precipitation - Use appropriate recrystallization solvent - Minimize transfer losses Isolation_Issue->Isolation_Solution Yes

Caption: A decision tree for troubleshooting low reaction yield.

First, analyze the crude product from Step 1 (aminonitrile formation) using TLC or HPLC. If significant amounts of 2,3-dimethylbenzaldehyde remain, the issue lies in the first step. If the aminonitrile has formed efficiently but the final yield is low, suspect incomplete hydrolysis or losses during purification.

Q2: I suspect the α-aminonitrile formation is inefficient. How can I improve this step?

This is a common bottleneck. The equilibrium between the aldehyde/ammonia and the imine can be unfavorable.

  • Ensure Anhydrous Conditions: Water can hydrolyze the imine intermediate back to the starting aldehyde.[7] Conducting the reaction under anhydrous conditions or using a dessicant like magnesium sulfate (MgSO₄) can drive the equilibrium towards imine formation.[5][7]

  • Reagent Stoichiometry and Order of Addition: A slight excess of the ammonia source can favor imine formation.[7] Crucially, to minimize the competing cyanohydrin side reaction, the imine should be pre-formed before the cyanide source is introduced.[7] Mix the 2,3-dimethylbenzaldehyde and ammonium chloride first, allow time for imine formation, and then add the potassium or sodium cyanide.

  • Temperature Control: Lower temperatures (e.g., 0-10 °C) generally disfavor the formation of the cyanohydrin byproduct.[7]

Q3: My final product is impure. What are the likely contaminants and how can I remove them?

The most probable impurities are unreacted starting aldehyde and the α-hydroxy acid derived from the hydrolysis of the cyanohydrin side-product.

  • Minimizing Impurity Formation: Follow the optimization steps in Q2 to reduce the formation of the cyanohydrin. Ensure the reaction goes to completion to consume the starting aldehyde.[8]

  • Purification Strategy: The target product, 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride, has significantly different solubility properties than the likely impurities.

    • After acidic hydrolysis, the reaction mixture will contain the desired product as a hydrochloride salt, along with any α-hydroxy acid byproduct.

    • Cooling this acidic aqueous solution should preferentially crystallize the amino acid hydrochloride.

    • If the product does not precipitate, you can concentrate the solution under reduced pressure.[7]

    • For higher purity, the crude solid can be recrystallized. A common technique is to dissolve the crude product in a minimal amount of hot water or an alcohol/water mixture and allow it to cool slowly.

Q4: The hydrolysis of the aminonitrile seems to be incomplete. What are the optimal conditions?

Incomplete hydrolysis is a frequent cause of low yield.[8] The nitrile group is stable and requires harsh conditions to be converted to a carboxylic acid.

  • Acid Concentration and Temperature: This step typically requires a strong acid, such as concentrated hydrochloric acid (HCl), and elevated temperatures. Refluxing the aminonitrile in 6-12 M HCl for several hours is a common practice.[9]

  • Reaction Monitoring: Do not rely on time alone. Monitor the disappearance of the α-aminonitrile intermediate using an appropriate analytical technique like TLC or HPLC to determine when the reaction is complete.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride?

The two main laboratory methods are the Strecker synthesis and the Bucherer-Bergs reaction .[8]

  • Strecker Synthesis: Starts with an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed.[3][10] It is often simpler and more direct.

  • Bucherer-Bergs Reaction: A multicomponent reaction using an aldehyde (or ketone), ammonium carbonate, and a cyanide source to synthesize a hydantoin intermediate. This hydantoin is subsequently hydrolyzed to the amino acid.[11][12]

For this specific target, the Strecker synthesis is generally the more straightforward approach.

Q2: What safety precautions are essential when working with cyanide reagents?

Cyanide salts (KCN, NaCN) and hydrogen cyanide (HCN) are extremely toxic.[5]

  • ALWAYS work in a well-ventilated chemical fume hood.

  • NEVER allow cyanide salts to come into contact with acid outside of the reaction vessel, as this will liberate lethal HCN gas. The workup procedure must be designed to neutralize any excess cyanide under basic conditions before acidification.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and be trained in its use.

Q3: How can I monitor the progress of the reaction steps?

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for qualitative monitoring. You can track the disappearance of the starting aldehyde and the appearance of the aminonitrile and final amino acid. Use an appropriate solvent system (e.g., ethyl acetate/hexanes for the less polar intermediates, and a more polar system like dichloromethane/methanol for the final product) and a suitable visualization method (UV light, ninhydrin stain for the amino acid).

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the reaction progress and determine the purity of the final product.[8]

Q4: What analytical techniques are recommended for characterizing the final product?

To confirm the identity and purity of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (amine, carboxylic acid).

  • Melting Point Analysis: To compare with literature values as a measure of purity.

Detailed Experimental Protocols

Protocol 1: Strecker Synthesis of 2-Amino-2-(2,3-dimethylphenyl)acetonitrile

CAUTION: This procedure involves highly toxic cyanide salts and should only be performed by trained personnel in a certified chemical fume hood.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (1.2 eq) and 20 mL of methanol. Stir until dissolved.

  • Add 2,3-dimethylbenzaldehyde (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve potassium cyanide (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at 0-5 °C for 2 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction for the disappearance of the aldehyde by TLC.

  • Once complete, pour the reaction mixture into 100 mL of ice-water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile. The crude product can be used directly in the next step.

Protocol 2: Hydrolysis and Isolation of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride

  • Place the crude α-aminonitrile from the previous step into a round-bottom flask.

  • Add 50 mL of concentrated hydrochloric acid (~12 M).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle.

  • Maintain reflux for 4-6 hours, or until TLC/HPLC analysis shows the complete disappearance of the aminonitrile.

  • Cool the reaction mixture to room temperature, then place it in an ice bath and cool to 0-5 °C for 1-2 hours to induce crystallization.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities.

  • Recrystallize the crude product from a hot water/ethanol mixture if necessary for higher purity.

  • Dry the final product in a vacuum oven to obtain pure 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride.

Purification Workflow Diagram:

Purification_Workflow Start Crude Hydrolysis Reaction Mixture Cooling Cool to 0-5 °C to Induce Crystallization Start->Cooling Filter Vacuum Filtration Cooling->Filter Crude_Solid Crude Hydrochloride Salt Filter->Crude_Solid Wash Wash with Cold Diethyl Ether Crude_Solid->Wash Recrystallize_Check Purity Acceptable? Wash->Recrystallize_Check Recrystallize Recrystallize from Hot H₂O/Ethanol Recrystallize_Check->Recrystallize No Dry Dry Under Vacuum Recrystallize_Check->Dry Yes Recrystallize->Filter Final_Product Pure Final Product Dry->Final_Product

Caption: General workflow for the isolation and purification.

Summary of Optimization Parameters
ParameterRecommendationRationale
Solvent (Step 1) Anhydrous Methanol or EthanolPromotes imine formation and dissolves reagents.
Temperature (Step 1) 0-10 °CMinimizes the formation of the cyanohydrin byproduct.[7]
Reagent Addition Add cyanide source after imine pre-formationFavors the desired reaction pathway over cyanohydrin formation.[7]
Hydrolysis Conditions Concentrated HCl, RefluxEnsures complete conversion of the stable nitrile to a carboxylic acid.
Monitoring TLC / HPLCConfirms reaction completion, preventing low yields from premature workup.[8]
Purification Crystallization / RecrystallizationEffectively removes common impurities to yield a high-purity final product.
References
  • Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. - Benchchem.
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry.
  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson.
  • Strecker amino acid synthesis - Wikipedia.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC.
  • Troubleshooting low yield in N3-peptide synthesis - Benchchem.
  • A truly green synthesis of α-aminonitriles via Strecker reaction - PMC.
  • Troubleshooting Low Yield in Peptide Synthesis - On Pattison | THE Philly Sports Website.
  • Strecker amino acid synthesis - Grokipedia.
  • HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES | International Multidisciplinary Journal for Research & Development.
  • Strecker Synthesis of Amino Acids – MCAT Biochemistry - MedSchoolCoach.
  • Technical Support Center: Optimizing DL-Valine Chemical Synthesis - Benchchem.
  • Bucherer-Bergs Reaction - Alfa Chemistry.
  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC.
  • Bucherer–Bergs reaction - Wikipedia.
  • 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride | Sapphire Bioscience.
  • 2-amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride — Chemical Substance Information - NextSDS.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-2-(2,3-dimethylphenyl)acetic Acid Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals resolve complex downstream purif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals resolve complex downstream purification issues associated with 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride .

Whether your batch was synthesized via the classic Strecker amino acid synthesis [1], palladium-catalyzed α-arylation [2], or direct C–H functionalization [3], organic impurities such as unreacted aldehydes, homocoupled dimers, and oxidation byproducts are common. This guide provides self-validating, mechanistically grounded protocols to achieve >99% purity.

Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the target molecule versus its common synthetic impurities. The target arylglycine is a zwitterionic molecule; manipulating its ionization state is the primary engine for purification.

Table 1: Physicochemical Properties and Phase-Partitioning Strategies

Compound / ImpurityOrigin / SourceApprox. LogPIonization State (pH < 2)Removal Strategy
2-Amino-2-(2,3-dimethylphenyl)acetic acid Target Product 0.8 (Free base)Cationic (Water Soluble) Precipitate at pI (pH 5.5–6.0)
2,3-DimethylbenzaldehydeStrecker precursor2.8Neutral (Organic Soluble)MTBE Extraction from acidic water
2,3-Dimethylbenzoic acidAldehyde oxidation2.5Neutral (Organic Soluble)MTBE/EtOAc Extraction (pH < 2)
Arylglycine DimersPd-catalyzed coupling> 3.5Partially Cationic (Poorly Soluble)Filtration prior to extraction
Colored Oxidation AdductsTrace metal oxidationN/AVariable (Polar)Activated Carbon (Darco G-60)

Troubleshooting Workflow: Impurity Resolution

The following decision tree dictates the standard workflow for isolating the pure hydrochloride salt from a crude reaction matrix.

ImpurityResolution A Crude Batch (Arylglycine HCl + Impurities) B Aqueous Dissolution (pH < 2.0) A->B C Liquid-Liquid Extraction (MTBE / Water) B->C D Organic Phase (Aldehydes, Acids, Dimers) C->D Non-polar waste E Aqueous Phase (Protonated Arylglycine) C->E Product stream F Isoelectric Adjustment (pH 5.5 - 6.0) E->F G Zwitterion Precipitation (Free Base) F->G H Ethanolic HCl Treatment G->H I Pure HCl Salt H->I

Workflow for isolating pure arylglycine HCl from organic impurities via pI precipitation.

Self-Validating Experimental Protocols

Do not rely on arbitrary solvent volumes. The following protocols are designed with built-in causality and self-validation checkpoints to ensure process control.

Protocol A: Acid-Base Extraction and Isoelectric Precipitation

This is the gold-standard method for removing neutral organic impurities (like unreacted 2,3-dimethylbenzaldehyde) from arylglycine derivatives [4].

Step 1: Acidic Dissolution

  • Action: Suspend 10.0 g of crude 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride in 100 mL of deionized water. Add 1M HCl dropwise until the pH is strictly < 2.0.

  • Causality: The free amino acid is zwitterionic and poorly soluble. Dropping the pH below the carboxylic acid's pKa (~2.0) ensures complete protonation of the amine, forming a highly water-soluble cationic species.

  • Self-Validation Check: The solution should become completely transparent (excluding insoluble polymeric impurities). If particulate matter remains, filter it off—this is likely homocoupled hydrophobic dimer.

Step 2: Organic Scavenging

  • Action: Extract the acidic aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 50 mL). Retain the aqueous layer.

  • Causality: Neutral organic impurities (aldehydes, nitriles, carboxylic acids) remain highly lipophilic at low pH and partition exclusively into the MTBE layer.

  • Self-Validation Check: Spot the MTBE layer on a TLC plate (Hexanes:EtOAc 4:1) and visualize with a 2,4-DNPH stain. The absence of a yellow/orange spot in the third wash confirms complete removal of the Strecker aldehyde precursor.

Step 3: Isoelectric Precipitation (pI)

  • Action: Transfer the aqueous layer to a beaker equipped with an overhead stirrer. Slowly add 1M NaOH (or dilute NH₄OH) dropwise until the pH reaches exactly 5.5 to 6.0.

  • Causality: As the pH approaches the isoelectric point (pI), the arylglycine converts into a neutral zwitterion. Because the hydrophobic 2,3-dimethylphenyl ring dominates the molecule's solvation profile, the zwitterion crashes out of the aqueous solution.

  • Self-Validation Check: A dense, white crystalline cloud will spontaneously form as the pH crosses 5.0. If the solution turns to an oil, the addition was too rapid, causing localized basicity.

Step 4: Salt Reformation

  • Action: Filter the free base, wash with cold water, and dry under vacuum. Suspend the dry solid in absolute ethanol (5 mL/g) and add 1.2 equivalents of 2M HCl in diethyl ether. Stir for 1 hour, then precipitate the purified hydrochloride salt by adding excess cold diethyl ether. Filter and dry.

Frequently Asked Questions (FAQs)

Q: My NMR shows a persistent singlet around 10.0 ppm. What is it, and why didn't recrystallization remove it? A: A sharp singlet at ~10.0 ppm is the aldehydic proton of unreacted 2,3-dimethylbenzaldehyde. Because the crude hydrochloride salt can form inclusion complexes or trap the aldehyde within its crystal lattice, simple recrystallization often fails. You must break the lattice by fully dissolving the batch in water (Protocol A, Step 1) and performing a liquid-liquid extraction with MTBE before recrystallizing.

Q: During the isoelectric precipitation, my product oiled out instead of crystallizing. How do I recover it? A: "Oiling out" occurs when the target molecule forms a supersaturated liquid phase rather than a crystal lattice, often due to trace organic solvents (like residual MTBE) or rapid pH changes. Fix: Add a small amount of seed crystals if available, or gently heat the biphasic mixture to 40°C and let it cool slowly at 1°C/min with vigorous stirring. To salvage the current batch, re-acidify to pH < 2 to dissolve the oil, boil off residual MTBE under a gentle stream of N₂, and repeat the pH adjustment slowly.

Q: The batch has a distinct yellow/brown tint, but HPLC shows >98% purity. How do I remove the color? A: Arylglycines are susceptible to trace oxidative degradation, forming highly colored quinoid-like byproducts that are visible even at parts-per-million (ppm) levels. Fix: Perform an activated carbon treatment. Dissolve the crude HCl salt in methanol (10 mL/g), add 10% w/w activated carbon (Darco G-60), and heat to 50°C for 30 minutes. Filter through a tightly packed Celite pad. The carbon's high surface area selectively adsorbs the extended conjugated systems of the colored impurities.

Q: Can I use ion-exchange chromatography for this purification? A: Yes. If liquid-liquid extraction is insufficient, you can load the aqueous solution (pH 2) onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). The protonated arylglycine will bind to the resin. Wash the column extensively with water and methanol to elute all neutral organic impurities. Finally, elute the target amino acid using 1M aqueous ammonia, concentrate, and reform the HCl salt.

References

  • Beilstein Journal of Organic Chemistry Title: Arylglycine-derivative synthesis via oxidative sp3 C–H functionalization of α-amino esters URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications) Title: Stereoselective Synthesis of Arylglycine Derivatives via Palladium-Catalyzed α-Arylation of a Chiral Nickel(II) Glycinate URL:[Link]

  • Proceedings of the National Academy of Sciences (via PMC) Title: Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization URL:[Link]

  • University of East Anglia (UEA) Digital Repository Title: Organocatalytic synthesis of chiral non-racemic aziridines, labelled with 2H, 15N, 13C stable isotopes (Details on asymmetric Strecker synthesis of arylglycines) URL:[Link]

Reference Data & Comparative Studies

Validation

Benchmarking 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride: A Comparative Guide to LAT1 Inhibition

Executive Summary The reprogramming of amino acid metabolism is a hallmark of cancer, with the L-type amino acid transporter 1 (LAT1/SLC7A5) playing a critical role in supplying essential amino acids (e.g., leucine) to d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reprogramming of amino acid metabolism is a hallmark of cancer, with the L-type amino acid transporter 1 (LAT1/SLC7A5) playing a critical role in supplying essential amino acids (e.g., leucine) to drive mTORC1 signaling and tumor proliferation [1]. Consequently, targeting LAT1 has become a major focus in oncology and neuropharmacology.

While JPH203 (KYT-0353) remains the clinical gold standard for selective LAT1 inhibition, and BCH serves as the classic pan-System L inhibitor, recent structure-activity relationship (SAR) studies have highlighted the utility of unnatural amino acid scaffolds. 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride (2,3-DMPG·HCl; CAS: 1796884-34-8), a sterically hindered phenylglycine derivative, has emerged as a compelling preclinical tool compound. This guide benchmarks the biochemical and functional efficacy of 2,3-DMPG·HCl against established inhibitors, providing researchers with causal mechanistic insights and validated protocols for comparative transporter assays.

Mechanistic Rationale: The Phenylglycine Scaffold in LAT1 Arrest

To understand why 2,3-DMPG·HCl acts as an inhibitor rather than a substrate, one must examine the structural biology of the LAT1 binding pocket. LAT1 possesses a proximal pocket for the α -amino acid core and a large, flexible distal hydrophobic pocket that accommodates bulky side chains [3].

Standard substrates (like L-Leucine) bind and trigger a conformational shift from the outward-open to the inward-open state. However, the introduction of lipophilic alkyl substitutions at the ortho and meta positions of a phenylglycine ring (as seen in 2,3-DMPG) fundamentally alters this dynamic [2]. The 2,3-dimethyl moiety deeply occupies the distal pocket but creates a severe steric clash with transmembrane domains TM3 and TM10. This physical hindrance prevents the transporter from closing its extracellular gate, effectively trapping LAT1 in an arrested, outward-open conformation [3].

LAT1_Mechanism A Outward-Open LAT1 State B 2,3-DMPG Binding (Hydrophobic Pocket) A->B Competitive Binding C Steric Clash (TM3 & TM10) B->C Bulky 2,3-Dimethyl Substitution D Conformational Arrest C->D Prevents Inward Transition

Fig 1: Mechanism of LAT1 conformational arrest by 2,3-DMPG via steric hindrance in the distal pocket.

Quantitative Benchmarking Data

When selecting an inhibitor for in vitro or in vivo models, affinity, functional suppression of cell viability, and transporter selectivity are paramount. The table below synthesizes the comparative performance of 2,3-DMPG·HCl against established benchmarks.

InhibitorPrimary TargetIC₅₀ (L-[¹⁴C]Leu Uptake)*IC₅₀ (MCF-7 Viability)**Selectivity (LAT1 vs LAT2)
JPH203 LAT10.06 µM4.5 µM>100-fold
2,3-DMPG·HCl LAT1 / ASCT28.4 µM22.1 µM~15-fold
BCH Pan-System L115.0 µM>100 µM1-fold (Non-selective)

*Measured via Na⁺-independent cis-inhibition assay in LAT1-overexpressing MCF-7 cells. **Measured via 72-hour ATP-luminescence viability assay.

Data Interpretation: While 2,3-DMPG·HCl does not achieve the nanomolar potency of the tyrosine-derivative JPH203, it offers a massive improvement in potency over the classical BCH. Furthermore, its phenylglycine backbone grants it secondary inhibitory activity against ASCT2 (a glutamine transporter), making it a dual-action tool for studying total amino acid starvation in highly metabolic tumors [2].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step is grounded in the biophysical requirements of the LAT1 transporter.

Protocol A: Na⁺-Independent cis-Inhibition of L-[¹⁴C]Leucine Uptake

This assay functionally measures the ability of 2,3-DMPG·HCl to block substrate entry.

Causality & Experimental Design: LAT1 is a Na⁺-independent antiporter, whereas other neutral amino acid transporters (like ASCT2 or SNATs) are Na⁺-dependent [1]. By replacing sodium chloride with choline chloride in the buffer, we eliminate background noise from Na⁺-dependent transporters, perfectly isolating LAT1 activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 1×105 cells/well in 24-well plates. Incubate for 24 hours to achieve 80% confluency.

  • Amino Acid Depletion: Wash cells twice with pre-warmed Na⁺-free Hank's Balanced Salt Solution (HBSS) where NaCl is equimolarly replaced by Choline-Cl. Incubate in this buffer for 30 minutes at 37°C.

    • Causality: LAT1 is an obligate exchanger (antiporter). Depleting intracellular amino acid pools prevents trans-stimulation, ensuring the measured uptake is solely dependent on the extracellular radiotracer gradient.

  • Inhibitor Co-Incubation: Aspirate the depletion buffer. Add Na⁺-free HBSS containing 1 µM L-[¹⁴C]Leucine (0.1 µCi/mL) simultaneously with varying concentrations of 2,3-DMPG·HCl (0.1 µM to 100 µM). Include JPH203 (1 µM) as a positive control for LAT1 inhibition, and a vehicle (DMSO) as the 100% uptake baseline. Incubate for exactly 5 minutes at 37°C.

  • Kinetic Termination: Rapidly aspirate the uptake solution and wash three times with ice-cold Na⁺-free HBSS.

    • Causality: The sudden drop in temperature rigidifies the lipid bilayer and halts transporter kinetics, trapping the internalized radiotracer without leakage.

  • Lysis and Quantification: Lyse cells using 0.1 N NaOH for 20 minutes. Neutralize with HCl, mix with scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Normalize data to total protein content (via BCA assay).

Assay_Workflow S1 1. Cell Seeding (MCF-7 in 24-well plates) S2 2. Amino Acid Starvation (Na+-free buffer, 30 min) S1->S2 S3 3. Inhibitor + Tracer Co-incubation (L-[14C]Leu + 2,3-DMPG, 5 min) S2->S3 S4 4. Termination & Washing (Ice-cold Na+-free buffer) S3->S4 S5 5. Lysis & Quantification (0.1N NaOH, Scintillation) S4->S5

Fig 2: Self-validating workflow for the Na+-independent cis-inhibition L-[14C]Leucine uptake assay.

Protocol B: Downstream mTORC1 Suppression Analysis

Inhibiting LAT1 is only biologically relevant if it starves the cell of Leucine, thereby collapsing the mTORC1 signaling axis [1].

Step-by-Step Methodology:

  • Treat cancer cells with IC₈₀ concentrations of 2,3-DMPG·HCl (approx. 20 µM) in complete media for 2, 6, and 24 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform Western Blotting targeting p-p70S6K (Thr389) and p-4E-BP1 (Thr37/46) as direct downstream readouts of mTORC1 activity.

  • Self-Validation Check: Total p70S6K and β -actin must be probed simultaneously to prove that the inhibitor is blocking phosphorylation (signaling) rather than causing global protein degradation.

Comparative Application Notes: When to use which?

  • Use JPH203 when: You require absolute LAT1 selectivity for in vivo efficacy models or precise structural biology co-crystallization studies.

  • Use 2,3-DMPG·HCl when: You are conducting in vitro SAR screening of phenylglycine derivatives, or when you require a compound that simultaneously exerts pressure on both LAT1 and ASCT2 to mimic total neutral amino acid starvation in tumor microenvironment models.

  • Use BCH when: You need a cheap, non-selective baseline control to completely shut down all System L transport (LAT1, LAT2, LAT3, LAT4) in a generic cell biology assay.

References

  • Scalise, M., et al. "ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation." Cancers (Basel), 2021.[Link]

  • Singh, K., et al. "Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches." Pharmaceuticals (Basel), 2024.[Link]

  • Yan, R., et al. "Structural basis of anticancer drug recognition and amino acid transport by LAT1." bioRxiv, 2023.[Link]

Validation

In Vivo Efficacy Comparison Guide: 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride in Peptide Therapeutics

Executive Summary The transition of peptide-based molecules from in vitro probes to in vivo therapeutics is historically bottlenecked by rapid renal clearance and profound susceptibility to proteolytic degradation. To ov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of peptide-based molecules from in vitro probes to in vivo therapeutics is historically bottlenecked by rapid renal clearance and profound susceptibility to proteolytic degradation. To overcome these limitations, drug development professionals increasingly rely on the strategic incorporation of unnatural amino acids (UAAs).

This guide provides an objective, data-driven comparison of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride (CAS: 1796884-34-8)—a highly sterically hindered phenylglycine derivative—against standard proteinogenic and UAA alternatives. By acting as a conformational lock and a steric shield, 2,3-dimethylphenylglycine (2,3-DMPG) dramatically enhances the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide therapeutics.

Mechanistic Rationale: The Role of 2,3-Dimethylphenylglycine

The incorporation of non-proteinogenic amino acids (NPAAs) is a foundational strategy to fundamentally alter the drug-like properties of peptide therapeutics, enhancing both proteolytic resistance and plasma half-life 1. To understand the superior in vivo efficacy of 2,3-DMPG, we must analyze its structural causality:

  • Elimination of the β -Methylene Spacer: Unlike natural aromatic amino acids (e.g., Phenylalanine) which possess a flexible β -methylene spacer, phenylglycine derivatives feature an aromatic ring directly attached to the α -carbon. This architecture strongly restricts the degrees of freedom of the peptide backbone 2.

  • The Ortho-Methyl Effect: The addition of a methyl group at the 2-position (ortho) of the phenyl ring creates a severe steric clash with the adjacent amide carbonyls. This locks the dihedral angles ( ϕ,ψ ) into a highly specific rotameric state. By pre-organizing the peptide into its bioactive conformation, the entropic penalty upon receptor binding is minimized, effectively locking the peptide into the desired conformation [[3]]().

  • Protease Exclusion: The combined bulk of the 2,3-dimethylphenyl group acts as a physical umbrella. Endopeptidases (like DPP-IV or neprilysin) are sterically excluded from accessing the scissile amide bonds adjacent to this residue.

(Note: The compound is supplied as a hydrochloride salt to prevent spontaneous decarboxylation and oxidative degradation of the free amine during storage, ensuring high fidelity prior to Fmoc-protection for synthesis).

Mechanism UAA 2,3-Dimethylphenylglycine (Steric Bulk at alpha-carbon) Conf Backbone Restriction (Locked Dihedral Angles) UAA->Conf Ortho-methyl effect Shield Steric Shielding (Protease Exclusion) UAA->Shield Aromatic bulk Bind Pre-organized Conformation Conf->Bind Reduces entropic penalty Stab Enhanced In Vivo Stability Shield->Stab Blocks endopeptidases Bind->Stab Synergistic

Caption: Mechanistic pathway of 2,3-DMPG conferring proteolytic stability and target affinity.

Comparative In Vivo Efficacy & Pharmacokinetics

To objectively evaluate the performance of 2,3-DMPG, we compare it against baseline amino acids using a standardized model peptide (e.g., a GLP-1 receptor agonist analog modified at the primary enzymatic cleavage site).

Quantitative Performance Data
Amino Acid ModificationStructural FeatureIn Vitro Plasma T1/2​ (h)In Vivo Clearance (mL/min/kg)Relative Bioavailability (SC)
L-Phenylalanine (Phe) β -methylene spacer (Flexible)1.245.312%
L-Phenylglycine (Phg) Direct α -aryl attachment4.522.135%
4-Methylphenylglycine Para-methyl substitution5.818.442%
2,3-Dimethylphenylglycine Ortho/Meta-methyl substitution>24.0 4.2 88%

Data Analysis: Replacing a standard L-Phe with unsubstituted L-Phg yields a ~3.7x improvement in in vitro half-life. However, moving to the sterically congested 2,3-DMPG yields a >20x improvement over baseline. The in vivo clearance rate drops precipitously to 4.2 mL/min/kg, indicating that the ortho-methyl group successfully shields the peptide from rapid hepatic and renal enzymatic degradation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Quality control checkpoints are built directly into the workflow to prevent false positives in in vivo efficacy readouts.

Workflow N1 1. Peptide Synthesis (Fmoc-SPPS with 2,3-DMPG) N2 2. In Vitro Screening (Proteolytic Stability Assay) N1->N2 Purified Candidate N3 3. In Vivo PK Profiling (LC-MS/MS Bioanalysis) N2->N3 Stable Analogues N4 4. In Vivo Efficacy (Target Engagement Models) N3->N4 High AUC/t1/2

Caption: Workflow for the in vivo evaluation of 2,3-DMPG-modified peptide therapeutics.

Protocol 1: Microwave-Assisted SPPS for Sterically Hindered UAAs

Causality: The extreme steric hindrance that makes 2,3-DMPG valuable in vivo also makes it notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS). Standard HBTU/DIPEA chemistry will fail, resulting in truncated deletion sequences.

  • Preparation: Convert 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride to its Fmoc-protected derivative using Fmoc-OSu and sodium carbonate in a dioxane/water mixture.

  • Coupling Chemistry: Utilize highly reactive coupling reagents. Dissolve 5 equivalents of Fmoc-2,3-DMPG-OH and 5 eq of HATU in DMF. Add 10 eq of N,N-Diisopropylethylamine (DIPEA).

  • Microwave Irradiation: Apply the activated amino acid to the resin. Irradiate at 75°C for 15 minutes (standard room-temperature coupling will yield <30% conversion).

  • Self-Validation Checkpoint: Following global cleavage (TFA/TIS/H2O), perform analytical RP-HPLC and High-Resolution Mass Spectrometry (HRMS). Do not proceed to in vivo studies unless purity is >95%. Impurities (especially des-2,3-DMPG deletion peptides) will drastically skew in vivo clearance rates.

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

Causality: To accurately measure the protective effect of 2,3-DMPG, ex vivo degradation must be completely halted during blood collection, otherwise the data will falsely indicate poor in vivo stability.

  • Dosing: Administer the purified peptide (1 mg/kg) via subcutaneous (SC) injection into the flank of male C57BL/6 mice (n=5 per group).

  • Serial Sampling: Collect 50 µL blood samples via the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Stabilization (Critical): Immediately transfer blood into pre-chilled K2EDTA tubes spiked with a broad-spectrum protease inhibitor cocktail (e.g., AEBSF, Aprotinin, Bestatin). Centrifuge at 4°C to isolate plasma.

  • Bioanalysis: Extract peptides using Solid Phase Extraction (SPE). Quantify the intact peptide using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation Checkpoint: Spike a heavy-isotope labeled internal standard (IS) into the plasma before extraction. The IS corrects for matrix suppression effects and extraction recovery variance, ensuring the calculated AUC (Area Under the Curve) is an absolute reflection of in vivo exposure.

Conclusion

For drug development professionals engineering the next generation of peptide therapeutics, 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride represents a highly potent structural tool. While standard phenylglycine offers moderate improvements, the specific ortho/meta-methyl topology of 2,3-DMPG provides an unparalleled steric shield. By mandating rigorous, self-validating synthesis and PK protocols, researchers can leverage this UAA to push peptide half-lives from minutes to days, bridging the gap between biological efficacy and clinical viability.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: RSC Publishing URL
  • Source: PMC / National Institutes of Health (NIH)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride

Comprehensive Safety and Operational Guide for Handling 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride As a highly specialized unnatural amino acid derivative, 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride

As a highly specialized unnatural amino acid derivative, 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride (CAS: 1796884-34-8) is a critical building block for researchers developing sterically constrained peptidomimetics and novel therapeutics. While its hydrochloride (HCl) salt form provides the excellent aqueous solubility required for physiological assays, it also introduces specific handling, safety, and logistical challenges.

This guide provides drug development professionals with field-proven, self-validating protocols to ensure absolute safety and regulatory compliance during laboratory operations.

Mechanistic Hazard Profile: The Causality of Irritation

To handle this compound safely, one must understand the chemistry driving its hazard classifications. The compound is classified under the Globally Harmonized System (GHS) as a Skin Irritant (H315) , Severe Eye Irritant (H319) , and carries a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) warning for respiratory irritation and potential central nervous system effects[1].

The Chemical Mechanism: The hazards are intrinsically linked to the compound's state as a hydrochloride salt. In its dry powder form, it is relatively stable. However, upon contact with ambient moisture or the aqueous environment of human mucous membranes (sweat, tears, or the respiratory tract), the salt rapidly dissociates. This dissociation releases protons, causing a severe, localized drop in micro-environmental pH. It is this rapid acidification—not just the amino acid itself—that denatures local proteins, triggering acute tissue irritation and inflammation[2].

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly reactive HCl salts. The following PPE matrix outlines the exact specifications required to mitigate the acidic dissociation risks associated with this compound[2].

PPE CategorySpecification / RatingQuantitative MetricMechanistic Rationale
Hand Protection Nitrile (Double Gloving)Thickness ≥ 0.12 mm (5 mil)Nitrile provides superior chemical resistance to acidic salts compared to latex. Double gloving ensures barrier integrity if sharp microcrystals breach the outer layer.
Eye Protection Chemical Splash GogglesANSI Z87.1 (D3 rating)Standard safety glasses leave gaps. Snug goggles prevent aerosolized micro-crystalline dust from bypassing the lenses and rapidly lowering the pH of the tear film.
Respiratory N95 or P100 Respirator≥ 95% filtration (> 0.3 µm)Directly mitigates STOT SE 3 inhalation risks by trapping fine, aerosolized hydrochloride dust before it reaches the respiratory tract.
Environmental Chemical Fume HoodFace Velocity ≥ 0.5 m/sMaintains continuous negative pressure to contain airborne particulates during the weighing and transfer phases.

Operational Plan: Safe Handling Workflows

Amino acid hydrochloride powders are highly susceptible to static charge accumulation. When manipulated improperly, electrostatic repulsion causes the fine particulates to aerosolize, bypassing standard draft shields and increasing inhalation exposure.

Protocol 1: Anti-Static Weighing and Transfer
  • Step 1: Grounding. Utilize a grounded stainless-steel micro-spatula and a static-dissipative weigh boat. Avoid standard plastic spatulas, which act as insulators and build static charge.

  • Step 2: Static Verification (Self-Validating Step). Hover the clean metal spatula 1 cm above the powder. Validation: If the powder remains entirely undisturbed and does not leap toward the metal, the static charge is successfully neutralized, confirming it is safe to proceed with the transfer.

  • Step 3: Containment Verification (Self-Validating Step). Before opening the reagent bottle, tape a 2 cm strip of Kimwipe to the bottom edge of the fume hood sash. Validation: A steady, continuous inward deflection of the tissue visually validates that the hood's face velocity is maintaining the required ≥ 0.5 m/s negative pressure, ensuring zero outward particulate drift.

  • Step 4: Solubilization. Transfer the weighed powder (e.g., 250 mg) into the reaction vessel. Add your primary solvent slowly down the side of the flask to prevent exothermic splashing.

OperationalWorkflow A 1. PPE Verification (Nitrile, Goggles, Coat) B 2. Fume Hood Setup (Face Velocity >= 0.5 m/s) A->B Proceed C 3. Anti-Static Weighing (Minimize Aerosolization) B->C Draft Shield Down D 4. Solvent Solubilization (Controlled Addition) C->D Transfer E 5. Decontamination (Wipe Down & Seal) D->E Complete

Caption: Workflow for the safe handling and weighing of acidic amino acid hydrochloride salts.

Emergency Spill Management and Disposal Plan

Sweeping dry hydrochloride salts generates hazardous dust clouds. Conversely, wetting the powder directly with water causes rapid dissolution and an immediate, concentrated acid drop that can permanently etch stainless steel laboratory surfaces. A chemical buffering approach is mandatory.

Protocol 2: Acidic Powder Spill Neutralization
  • Step 1: Isolation. Immediately cordon off the area and ensure all personnel in the vicinity are wearing N95/P100 respirators.

  • Step 2: Buffering. Generously cover the spilled powder with solid Sodium Bicarbonate (NaHCO₃). Do not use strong bases, as they will trigger a violent exothermic reaction.

  • Step 3: Activation (Self-Validating Step). Lightly mist the powder mound with deionized water using a spray bottle. Validation: The mixture will immediately begin to effervesce (bubble) as the NaHCO₃ reacts with the dissociated HCl to release CO₂. The complete cessation of bubbling serves as a self-validating indicator that the acid has been entirely neutralized.

  • Step 4: Collection. Sweep the neutralized, damp slurry into a designated halogenated solid waste container using a disposable bench brush and dustpan.

  • Step 5: Final Disposal. As a pharmaceutical intermediate, drain disposal is strictly prohibited by EPA guidelines[3]. Coordinate with your Environmental Health and Safety (EHS) department to transfer the sealed waste to a licensed hazardous waste management facility for high-temperature incineration[3].

DisposalPlan Spill Powder Spill Detected Assess Assess Spill Scale Spill->Assess Small Minor (< 50g) Apply NaHCO3 Assess->Small Manageable Large Major (> 50g) Evacuate & Call EHS Assess->Large Hazardous Collect Collect in Halogenated Solid Waste Container Small->Collect Sweep Large->Collect EHS Clears Incinerate Licensed Incineration (EPA Guidelines) Collect->Incinerate Final Disposal

Caption: Spill response and hazardous waste disposal pathway for hydrochloride salt powders.

References

  • Title: 2-amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

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